"N1-(2-Cyanobenzyl)-3-aminopiperidine" chemical properties
"N1-(2-Cyanobenzyl)-3-aminopiperidine" chemical properties
An In-Depth Technical Guide to N1-(2-Cyanobenzyl)-3-aminopiperidine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of N1-(2-Cyanobenzyl)-3-aminopiperidine, a key heterocyclic building block in modern medicinal chemistry. The 3-aminopiperidine scaffold is a prevalent structural motif in a multitude of pharmacologically active agents, valued for its ability to introduce a basic nitrogen center and a rigid, three-dimensional structure.[1][2] The addition of the 2-cyanobenzyl group at the N1 position further enhances its utility, offering additional vectors for molecular interactions and synthetic elaboration. This document details a robust synthetic pathway to N1-(2-Cyanobenzyl)-3-aminopiperidine, outlines its core physicochemical and spectroscopic properties, discusses its chemical reactivity and derivatization potential, and explores its applications in drug discovery and development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences.
Introduction to the N1-(2-Cyanobenzyl)-3-aminopiperidine Scaffold
The piperidine ring is one of the most important heterocyclic fragments in drug design, present in numerous approved pharmaceuticals.[1] Its saturated, chair-like conformation provides a reliable and predictable three-dimensional scaffold that can be strategically functionalized to optimize drug-target interactions. The 3-aminopiperidine core, in particular, is a privileged structure found in several modern therapeutics, including the DPP-4 inhibitor Alogliptin. The presence of a primary amine at the C3 position offers a crucial interaction point and a handle for further chemical modification.
N1-(2-Cyanobenzyl)-3-aminopiperidine combines this valuable scaffold with a 2-cyanobenzyl group. The benzyl moiety introduces aromatic character, which can be involved in π-stacking or hydrophobic interactions within a biological target. The ortho-cyano group is a strong electron-withdrawing group that influences the electronic properties of the aromatic ring and can act as a hydrogen bond acceptor.[3] This unique combination of features makes N1-(2-Cyanobenzyl)-3-aminopiperidine a highly versatile intermediate for the synthesis of complex molecules and compound libraries aimed at a variety of biological targets.
Synthesis and Purification
The synthesis of N1-(2-Cyanobenzyl)-3-aminopiperidine can be efficiently achieved through a strategic, multi-step sequence starting from commercially available 3-aminopiperidine or its protected derivatives. The key challenge in the synthesis is the selective alkylation of the secondary amine of the piperidine ring in the presence of the primary amine at the C3 position. This necessitates a protection/deprotection strategy.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach involves the disconnection of the N1-benzyl bond, leading back to a protected 3-aminopiperidine derivative and 2-cyanobenzyl bromide. The 3-amino group is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent its reaction during the N-alkylation step. The Boc group is favored due to its stability under the basic conditions of alkylation and its straightforward removal under acidic conditions.
Figure 1: Retrosynthetic pathway for N1-(2-Cyanobenzyl)-3-aminopiperidine.
Step-by-Step Synthesis Protocol
The forward synthesis involves three main steps: protection of the 3-amino group, N-alkylation of the piperidine nitrogen, and final deprotection.
Step 1: Protection of 3-Aminopiperidine
The primary amino group of 3-aminopiperidine is selectively protected using di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or ethanol in the presence of a base to neutralize the resulting acid.[4]
-
Protocol:
-
Dissolve 3-aminopiperidine (1.0 eq) in ethanol (10 vol).
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in ethanol.
-
Concurrently, add 25% aqueous sodium hydroxide dropwise to maintain a pH between 11.8 and 12.2.[4]
-
Stir the reaction mixture at room temperature for 1-2 hours until completion, as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl (piperidin-3-yl)carbamate (N-Boc-3-aminopiperidine). The product is often used in the next step without further purification.
-
Step 2: N-Alkylation with 2-Cyanobenzyl Bromide
The protected intermediate is then N-alkylated using 2-cyanobenzyl bromide. This is a standard nucleophilic substitution reaction where the secondary amine of the piperidine acts as the nucleophile.[3] A non-nucleophilic base is required to scavenge the HBr generated.
-
Protocol:
-
Dissolve N-Boc-3-aminopiperidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF (10 vol).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq).
-
Add 2-cyanobenzyl bromide (1.1 eq) portion-wise or via a syringe pump to the stirring suspension at room temperature.[5]
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure tert-butyl (1-(2-cyanobenzyl)piperidin-3-yl)carbamate.
-
Step 3: Deprotection of the 3-Amino Group
The final step is the removal of the Boc protecting group under acidic conditions to liberate the primary amine.
-
Protocol:
-
Dissolve the purified N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM, 10 vol).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Alternatively, a solution of HCl in dioxane (4 M) can be used.[6]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in water and basify to pH >10 with aqueous NaOH or Na₂CO₃.
-
Extract the product into a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield N1-(2-Cyanobenzyl)-3-aminopiperidine.
-
Figure 2: Synthetic workflow for N1-(2-Cyanobenzyl)-3-aminopiperidine.
Physicochemical and Spectroscopic Properties
Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₇N₃ | Calculated |
| Molecular Weight | 215.30 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogy |
| pKa (Piperidine N) | ~8.5 - 9.5 (Predicted) | Analogy to N-benzylpiperidines |
| pKa (Amino Group) | ~9.5 - 10.5 (Predicted) | Analogy to 3-aminopiperidines |
| XLogP3 | ~1.8 (Predicted) | Computational |
| Boiling Point | >350 °C (Predicted) | Computational |
Spectroscopic Analysis
The structural features of N1-(2-Cyanobenzyl)-3-aminopiperidine give rise to a distinct spectroscopic signature.
-
¹H NMR: The spectrum would be complex but interpretable. Key expected signals include:
-
Aromatic protons of the cyanobenzyl group appearing in the δ 7.2-7.8 ppm region as multiplets.
-
A singlet for the benzylic methylene protons (-CH₂-Ar) around δ 3.5-3.7 ppm.
-
A complex series of multiplets for the piperidine ring protons between δ 1.5-3.2 ppm.
-
A broad singlet for the primary amine protons (-NH₂) which may be exchangeable with D₂O.
-
-
¹³C NMR: The spectrum would show 13 distinct carbon signals.
-
A signal for the nitrile carbon (-C≡N) around δ 118-120 ppm.
-
Aromatic carbon signals between δ 125-140 ppm.
-
A signal for the benzylic carbon (-CH₂-Ar) around δ 60-65 ppm.
-
Signals for the piperidine ring carbons in the δ 25-60 ppm range.
-
-
Infrared (IR) Spectroscopy:
-
A sharp, medium intensity peak around 2220-2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.
-
N-H stretching vibrations for the primary amine as two bands in the 3300-3500 cm⁻¹ region.
-
C-H stretching vibrations (aliphatic and aromatic) between 2800-3100 cm⁻¹.
-
Aromatic C=C stretching peaks around 1600 cm⁻¹ and 1450 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak [M]⁺ or [M+H]⁺ at m/z 215 or 216, respectively.
-
A prominent fragment ion would be observed at m/z 91, corresponding to the benzyl cation, and another at m/z 116 from the cyanobenzyl fragment.
-
Chemical Reactivity and Derivatization Potential
N1-(2-Cyanobenzyl)-3-aminopiperidine is a bifunctional molecule with two key reactive sites: the primary amine at the C3 position and the nitrile group on the benzyl ring.
Reactivity of the Piperidine Moiety
The primary amine at the C3 position is the most nucleophilic site on the molecule. It readily undergoes a variety of reactions common to primary amines, including:
-
Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary amines.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though this can be less selective than reductive amination.
The tertiary amine of the piperidine ring is less nucleophilic but retains its basic character. It can be protonated to form a water-soluble salt or, under harsh conditions, could be quaternized.
Reactivity of the Cyanobenzyl Group
The nitrile group (-C≡N) is relatively stable but can be transformed under specific conditions:
-
Hydrolysis: Can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions.
-
Reduction: Can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like LiAlH₄ or through catalytic hydrogenation.
-
Reaction with Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.
Figure 3: Potential derivatization pathways for N1-(2-Cyanobenzyl)-3-aminopiperidine.
Applications in Medicinal Chemistry and Drug Discovery
The N1-(2-Cyanobenzyl)-3-aminopiperidine scaffold is a highly valuable building block for the construction of compound libraries for high-throughput screening and for lead optimization campaigns.[7] The distinct reactivity of the C3-amino group allows for the systematic introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) of a pharmacophore.
The overall structure provides a well-defined three-dimensional arrangement of key pharmacophoric features:
-
A basic tertiary amine (piperidine N).
-
A primary amine (or a derivative thereof) at C3, which can act as a hydrogen bond donor or acceptor.
-
An aromatic ring for potential hydrophobic or π-stacking interactions.
-
A nitrile group as a potential hydrogen bond acceptor.
This constellation of features makes it an attractive scaffold for targeting a range of protein classes, including kinases, proteases, and G-protein coupled receptors. Its role as a key intermediate in the synthesis of Alogliptin underscores its proven utility in developing potent and selective enzyme inhibitors.
Safety and Handling
N1-(2-Cyanobenzyl)-3-aminopiperidine, like many substituted amines and nitriles, should be handled with appropriate care in a laboratory setting.
-
General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: While specific toxicity data is not available, related benzyl amines and piperidines can be skin and eye irritants.[8] The compound may be harmful if swallowed or inhaled. The nitrile group can be a source of cyanide under certain metabolic or decomposition pathways.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing). [Link]
-
Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development - ACS Publications. [Link]
-
PREPARATION OF (R)-3-AMINOPIPERIDINE DIHYDROCHLORIDE. WIPO Patentscope. [Link]
-
Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Journal of the Chinese Chemical Society. [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. PubMed. [Link]
-
1-Benzylpiperidin-3-amine. PubChem. [Link]
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Piperidine. Grokipedia. [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. ACS Publications. [Link]
-
Piperidine. Wikipedia. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]
-
Initial "scaffold hopping" library. 24-membered library of 3-amino... ResearchGate. [Link]
- Preparation method for 3-aminopiperidine and optical isomer thereof.
-
What is the reactivity of Cyanobenzyl Chloride in free - radical reactions?. Evergreensino Chemical Co.,Ltd. Blog. [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry Europe. [Link]
-
Bromobenzyl Cyanide. PubChem. [Link]
-
The Reaction of a-Cyanobenzyl Benzenesulfonate with Thioureas. Sci-Hub. [Link]
- Preparation of (r)-3-aminopiperidine dihydrochloride.
-
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Bath. [Link]
-
Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. Arkat USA. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ACS Publications. [Link]
- A kind of synthetic method of 2- cyano-benzyl bromide and the like.
-
Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
-
The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. asianpubs.org [asianpubs.org]
- 4. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Benzylpiperidin-3-amine | C12H18N2 | CID 421694 - PubChem [pubchem.ncbi.nlm.nih.gov]
